molecular formula C21H32O2 B7854000 5-Pregnene-3-ol-20-one

5-Pregnene-3-ol-20-one

Cat. No. B7854000
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-OZIWPBGVSA-N
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Description

5-Pregnene-3-ol-20-one is a useful research compound. Its molecular formula is C21H32O2 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pregnene-3-ol-20-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pregnene-3-ol-20-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Synthesis

5-Pregnene-3-ol-20-one has been utilized in enzymatic synthesis processes. For instance, Soliman et al. (1993) described the enzyme-catalyzed synthesis of radiolabeled 5-pregnen-3β-ol-20-one sulfate, highlighting its application in biochemical research for tracing and studying steroid metabolism (Soliman, Boudou, Villette, & Fiet, 1993).

Biochemical Transformations

Research by Hochberg et al. (1976) explored the conversion of 5-pregnen-3β-ol-20-one into testosterone, demonstrating its role in steroidogenesis and hormone biosynthesis studies (Hochberg, Ladany, & Lieberman, 1976).

Neurosteroid Research

Melchior and Ritzmann (1996) investigated the memory-impairing effects of ethanol in mice and the blocking effects of neurosteroids, including 5-pregnen-3β-ol-20-one. This study contributes to understanding the neurophysiological impacts of steroids and their potential therapeutic applications (Melchior & Ritzmann, 1996).

Molecular Structure Analysis

The molecular structure of 3β-acetoxy-5-pregnene-20-ol 20α-hemisuccinate, related to 5-pregnene-3-ol-20-one, was solved by Ovsetsina et al. (1993), providing insights into the stereochemistry and physical properties of steroid derivatives (Ovsetsina, Shibanova, Chernoburova, Reshetova, Kamernitskii, & Wester, 1993).

Synthesis of Derivatives

Vasil’tsov et al. (2001) demonstrated the synthesis of a pyrrole ring bonded to a steroid system starting from Δ5-pregnen-3β-ol-20-one, contributing to the field of organic and medicinal chemistry (Vasil’tsov, Shmidt, Mikhaleva, Afonin, & Zaitsev, 2001).

Cardenolide Biosynthesis Research

Haussmann et al. (1997) explored the effects of various pregnanes, including 5-pregnen-3β-ol-20-one, on cardenolide accumulation in Digitalis lanata cultures, aiding in the understanding of cardiac glycoside biosynthesis (Haussmann, Kreis, Stuhlemmer, & Reinhard, 1997).

properties

IUPAC Name

1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-OZIWPBGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872921
Record name 3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypregn-5-en-20-one

CAS RN

38372-24-6
Record name 3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
16
Citations
B Cook, GD Niswender, NS Sutterlin, HW Norton… - Steroids, 1968 - Elsevier
… Inhibitory effects of pregnenolone (5-pregnene-3/~-ol-20-one) have also been demonstrated in bovine luteal preparations by Koritz and Hall (2) and Haksar et al. (3). Keyes and …
Number of citations: 9 www.sciencedirect.com
M Ichikawa-Haraguchi, T Sumizawa… - … et Biophysica Acta (BBA …, 1993 - Elsevier
P-glycroprotein (P-gp) is a transmembrane glycoprotein responsible for the multidrug resistant (MDR) phenotype in various cancer cells. It has been shown that P-gp transports various …
Number of citations: 49 www.sciencedirect.com
RA Micheli, CK Bradsher - Journal of the American Chemical …, 1955 - ACS Publications
IVa), respectively, giving 21-morpholino-5-pregnene-30, 2O0-diol (IVa). Short treatment of Ie with only a slight excess of the borohydride resulted in the reduction of the 20-keto function …
Number of citations: 16 pubs.acs.org
JJ Pfiffner, O Kamm - Annual Review of Biochemistry, 1942 - annualreviews.org
During the period under review steady progress has been made in the several fields of hormone chemistry. As is to he expected from the nature of the work, progress has been more …
Number of citations: 5 www.annualreviews.org
H Vierhapper, P Nowotny, W Waldhäusl… - Journal of steroid …, 1985 - Elsevier
Urinary steroid excretion was studied by capillary gas chromatography in 23 patients with congenital adrenal hyperplasia. In 5 patients the estimated excretion rates of pregnanetriol …
Number of citations: 20 www.sciencedirect.com
MK Lee, M Bae - Journal of Microbiology and Biotechnology, 1994 - koreascience.kr
Steroid $\Delta^ 1$-dehydrogenase purified from hydrocortisone-induced cells of Arthrobacter simplex converted various 3-ketosteroids into their corresponding $\Delta^ 1$-…
Number of citations: 4 koreascience.kr
A Bodanszky, J Kollonitsch - Nature, 1955 - nature.com
FOR the paper chromatography of steroids several colour reagents are used, such as 2,4-dinitrophenyl-hydrazine, Zimmermann's reagent, phosphomolybdic acid, antimony trichloride, …
Number of citations: 29 www.nature.com
J Lemay, M Gascon-Barré - Endocrinology, 1992 - academic.oup.com
… binding curves were carried out using the radioinert secosteroids 1,25-(OH)2D3, 250HD3, or D3, and the radioinert steroids testosterone, 17/3estradiol, 5-pregnene-3@-ol-20-one-…
Number of citations: 18 academic.oup.com
A Themmen - 1986 - repub.eur.nl
The studies described in this thesis have mainly been concerned with the elucidation of several of the second messenger systems present in the Leydig cell and the regulation of …
Number of citations: 0 repub.eur.nl
DP Bajpayee - 1968 - search.proquest.com
With gratitude, I wish to convey my sincere thanks to Dr. Keith I. Brown who introduced me to the physiology and biochemistry of steroid hormones, and rendered invaluable advice, …
Number of citations: 1 search.proquest.com

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